2-Methyl-2H-indazol-4-ol
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Overview
Description
“2-Methyl-2H-indazol-4-ol” is a heterocyclic organic compound that contains a five-membered nitrogen-containing ring. It has a molecular weight of 148.16 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 2H-indazoles, such as this compound, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-10-5-6-7 (9-10)3-2-4-8 (6)11/h2-5,11H,1H3 .
Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Antimicrobial Evaluation
2-Methyl-2H-indazol-4-ol derivatives have been explored for their antimicrobial properties. A study by Gopalakrishnan et al. (2009) designed and synthesized derivatives of 2H-indazol-3-ols, evaluating their in vitro antimicrobial activity against various bacterial and fungal strains. The nature of substituents on the phenyl rings significantly influenced the antimicrobial activity of these compounds, highlighting the compound's potential in designing new antimicrobials (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).
Antioxidant Properties
Efraín Polo et al. (2016) synthesized a series of tetrahydroindazoles to investigate their antioxidant activity using DPPH and ABTS assays. The study found moderate antioxidant activity in specific derivatives, suggesting potential applications in developing antioxidant therapies or compounds (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).
Synthetic Methodologies and Applications
The Davis-Beirut Reaction (DBR) offers a robust method for constructing 2H-indazoles and their derivatives, crucial for medicinal chemistry applications. This reaction utilizes diverse chemistries of nitroso intermediates under redox-neutral conditions, expanding the toolbox for synthesizing biologically relevant heterocycles (Zhu, Haddadin, & Kurth, 2019).
Biological Interest Derivatives
Indazolyl derivatives exhibit potential biological interest, with studies exploring their synthesis and characterization. Isin et al. (2001) reported synthetic approaches yielding 1H- and 2H-indazolyl derivatives, underlining the versatility and potential of indazole scaffolds in drug discovery and development (Isin, de Jonge, & Castagnoli, 2001).
Antifungal and Antibacterial Agents
Indazole scaffolds, such as those found in this compound derivatives, have been studied for their antimicrobial and anti-inflammatory properties, underscoring their significance in developing new therapeutic agents (Panda, Mohapatra, Chigurupati, Hossain, Nanda, & Yi, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Indazole derivatives, which include 2-methyl-2h-indazol-4-ol, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It can be inferred from the general properties of indazole derivatives that this compound likely interacts with its targets (chk1, chk2, and sgk kinases) to inhibit their activity . This inhibition can lead to changes in cell cycle progression and DNA damage response .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of CHK1, CHK2, and SGK kinases . These kinases are involved in various cellular processes, including cell cycle regulation and DNA damage response . By inhibiting these kinases, this compound could potentially affect these pathways and their downstream effects.
Result of Action
Given its potential inhibition of chk1, chk2, and sgk kinases , it can be inferred that the compound may have effects on cell cycle regulation and DNA damage response .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context .
Cellular Effects
Indazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-methylindazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-6-7(9-10)3-2-4-8(6)11/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXZFBYBWCVEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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